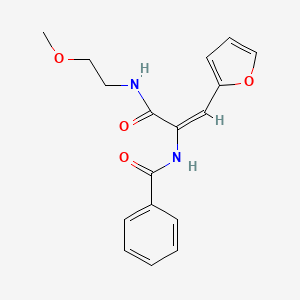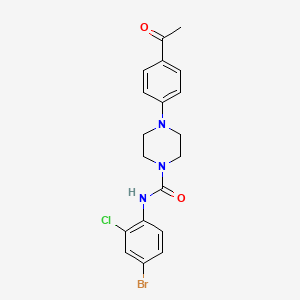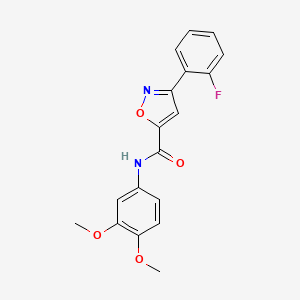![molecular formula C12H17ClN2OS B4856601 N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea](/img/structure/B4856601.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea is a synthetic organic compound that belongs to the class of urea derivatives It features a thienyl group, which is a sulfur-containing heterocycle, and a cyclopentyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with an appropriate amine, followed by cyclization and urea formation. One common method includes:
Step 1 Formation of the intermediate: - Reacting 5-chloro-2-thiophenecarboxaldehyde with ethylamine under acidic conditions to form N-[1-(5-chloro-2-thienyl)ethyl]amine.
Step 2 Cyclization: - The intermediate is then reacted with cyclopentyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can interact with active sites of enzymes, inhibiting their activity. The urea moiety can form hydrogen bonds with receptor sites, modulating their function. These interactions lead to the compound’s biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-propylurea
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-(4-ethylphenyl)urea
Uniqueness
N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c1-8(10-6-7-11(13)17-10)14-12(16)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITMDVOICRJBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ETHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4856525.png)

![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4856528.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4856536.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)
![4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid](/img/structure/B4856556.png)
![ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B4856562.png)
![3-methyl-N-(2-methylcyclohexyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4856563.png)
![ETHYL 3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4856573.png)

![3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4856595.png)

![4-allyl-3-[(2-chloro-6-fluorobenzyl)thio]-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B4856615.png)
![(4E)-2-(2-chlorophenyl)-4-[(5-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B4856621.png)
